3,5,6,7,8,9-Hexahydro-2H-oxazolo[3,2-a]azepinium tetrafluoroborate(1-) 3,5,6,7,8,9-Hexahydro-2H-oxazolo[3,2-a]azepinium tetrafluoroborate(1-)
Brand Name: Vulcanchem
CAS No.: 167957-82-6
VCID: VC0190174
InChI: InChI=1S/C8H14NO.BF4/c1-2-4-8-9(5-3-1)6-7-10-8;2-1(3,4)5/h1-7H2;/q+1;-1
SMILES: [B-](F)(F)(F)F.C1CCC2=[N+](CC1)CCO2
Molecular Formula: C8H14BF4NO
Molecular Weight: 227.01 g/mol

3,5,6,7,8,9-Hexahydro-2H-oxazolo[3,2-a]azepinium tetrafluoroborate(1-)

CAS No.: 167957-82-6

Main Products

VCID: VC0190174

Molecular Formula: C8H14BF4NO

Molecular Weight: 227.01 g/mol

3,5,6,7,8,9-Hexahydro-2H-oxazolo[3,2-a]azepinium tetrafluoroborate(1-) - 167957-82-6

CAS No. 167957-82-6
Product Name 3,5,6,7,8,9-Hexahydro-2H-oxazolo[3,2-a]azepinium tetrafluoroborate(1-)
Molecular Formula C8H14BF4NO
Molecular Weight 227.01 g/mol
IUPAC Name 3,5,6,7,8,9-hexahydro-2H-[1,3]oxazolo[3,2-a]azepin-4-ium;tetrafluoroborate
Standard InChI InChI=1S/C8H14NO.BF4/c1-2-4-8-9(5-3-1)6-7-10-8;2-1(3,4)5/h1-7H2;/q+1;-1
Standard InChIKey OQWBIJIVBQFEOW-UHFFFAOYSA-N
SMILES [B-](F)(F)(F)F.C1CCC2=[N+](CC1)CCO2
Canonical SMILES [B-](F)(F)(F)F.C1CCC2=[N+](CC1)CCO2
PubChem Compound 10998730
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator